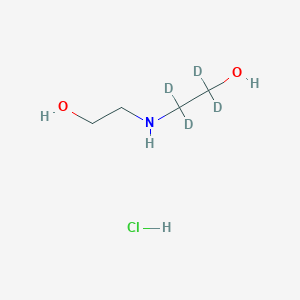

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine

Übersicht

Beschreibung

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is a deuterated derivative of bis(2-hydroxyethyl)amine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. This modification can be useful in various scientific research applications, particularly in studies involving isotopic labeling and tracing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-hydroxyethyl)-1,1,2,2-D4-amine typically involves the reaction of deuterated ethylene oxide with deuterated ammonia. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product. The general reaction can be represented as follows:

D2C=CD2+ND3→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated ethylene oxide and deuterated ammonia. The reaction is typically conducted in a high-pressure reactor to optimize yield and purity. The product is then purified using distillation or crystallization techniques to obtain the desired compound with high deuterium content.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or ethers.

Wissenschaftliche Forschungsanwendungen

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is widely used in scientific research due to its unique properties. Some of its applications include:

Isotopic Labeling: Used in studies involving metabolic pathways and reaction mechanisms.

NMR Spectroscopy: The presence of deuterium atoms makes it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures.

Pharmaceutical Research: Used in the development of deuterated drugs to improve metabolic stability and reduce side effects.

Material Science: Employed in the synthesis of deuterated polymers and other materials for specialized applications.

Wirkmechanismus

The mechanism of action of bis(2-hydroxyethyl)-1,1,2,2-D4-amine involves its interaction with molecular targets through its hydroxyl and amine groups. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can be beneficial in studying reaction mechanisms and metabolic pathways. The compound can also form hydrogen bonds with biological molecules, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(2-hydroxyethyl)amine: The non-deuterated version of the compound.

Bis(2-hydroxyethyl)terephthalate: A related compound used in polymer synthesis.

2-Hydroxyethyl disulfide: Another compound with similar functional groups.

Uniqueness

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and tracing studies. The deuterium atoms also enhance the stability of the compound, making it useful in pharmaceutical research and other scientific applications.

Biologische Aktivität

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is a deuterated derivative of bis(2-hydroxyethyl)amine, which has garnered attention for its potential biological activities. This compound's unique structure allows it to participate in various chemical reactions and interactions within biological systems. Understanding its biological activity is crucial for assessing its safety and efficacy in different applications.

Chemical Structure and Properties

Chemical Formula: CHDN

Molecular Weight: Approximately 106.17 g/mol

The presence of deuterium in the compound aids in tracing metabolic pathways and studying its interactions with biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in relation to its potential as a carcinogen. Nitrosamines, which include derivatives of this compound, are known to induce DNA damage through alkylation processes, leading to mutagenic effects.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction: The compound may interact with nucleic acids, potentially leading to structural alterations that affect genetic material.

- Reactive Metabolite Formation: The metabolic conversion of this compound can yield reactive species that may further contribute to cellular damage.

- Carcinogenic Potential: As a member of the nitrosamine family, it raises concerns regarding its long-term exposure and implications for cancer development.

Case Study 1: Carcinogenicity Assessment

A study evaluated the carcinogenic potential of nitrosobis(2-hydroxyethyl)amine-d4 using animal models. The results indicated a significant increase in tumor incidence among subjects exposed to the compound compared to control groups. The study highlighted the need for stringent regulations regarding exposure limits in occupational settings.

Case Study 2: Metabolic Pathway Analysis

Research utilizing mass spectrometry techniques traced the metabolic pathways of this compound. The findings revealed that the compound undergoes extensive biotransformation, leading to several metabolites that retain biological activity. This information is vital for understanding its pharmacokinetics and potential toxicity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other structurally similar compounds is useful.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Nitrosobis(2-hydroxyethyl)amine | Nitrosamine | Known carcinogen; induces DNA damage |

| Bis(2-hydroxyethyl)amine | Amino alcohol | Exhibits lower toxicity; used in cosmetics |

| Ethanolamine | Amino alcohol | Mild irritant; used in pharmaceuticals |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving the incorporation of deuterium into the bis(2-hydroxyethyl)amine framework. Its applications extend beyond biological studies into areas like chemical synthesis and environmental monitoring.

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2-hydroxyethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H/i1D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLOFJZWUDZJBX-HAFGEVJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.